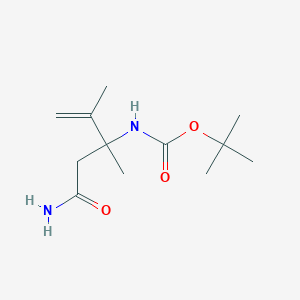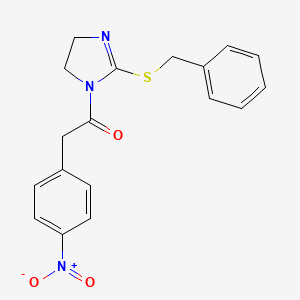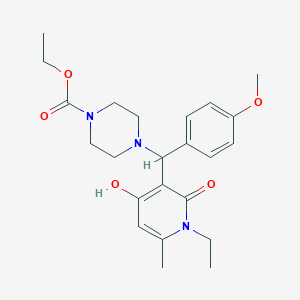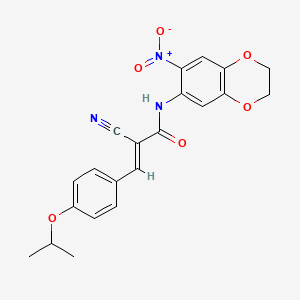
3-chloro-4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrrolo[2,3-d]pyrimidine . It is part of a series of newly synthesized derivatives designed to contain chlorine atoms in positions 4 and 6 . These compounds have been tested in vitro against selected human cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives . For example, a mixture of 5-(4-bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine and sodium methoxide was refluxed in methanol for 2 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The crystal structure of a related compound shows a three-dimensional extended network .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reactions with N2O5 in an organic solvent to give the N-nitropyridinium ion . This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Scientific Research Applications
Antimicrobial Activity Studies Research indicates that derivatives of benzenesulfonamide, including compounds structurally related to 3-chloro-4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant in vitro antimicrobial activity against several strains of microbes, demonstrating their potential as templates for developing new antimicrobial agents. The structural elucidation of these compounds utilized techniques such as IR, 1H NMR, 13C NMR, and Mass spectral analysis, highlighting their complex and diverse chemical nature (Desai, Makwana, & Senta, 2016).
Degradation of Herbicides Another significant application is in the environmental biodegradation of herbicides like chlorimuron-ethyl, a compound related to this compound. Aspergillus niger, a fungus, has been shown to degrade chlorimuron-ethyl, indicating the potential of employing microorganisms to mitigate the environmental impact of such herbicides. This degradation process involves cleaving the sulfonylurea bridge and sulfonylamide linkage, leading to the formation of metabolites that are less harmful to the environment (Sharma, Banerjee, & Choudhury, 2012).
Antifungal Screening Compounds with a structural basis in benzenesulfonamide have also been synthesized and screened for their antifungal activity. These studies contribute to the discovery of new antifungal agents, with some compounds showing potent activity against Aspergillus niger & Aspergillus flavus. This underscores the potential of these compounds in developing new treatments for fungal infections, with the synthesis route and structural analysis providing insights into their pharmacological activities (Gupta & Halve, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that multiple pathways could be affected .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that the compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3S/c1-28-15-6-5-13(10-14(15)19)29(26,27)24-9-8-21-17-11-18(23-12-22-17)25-16-4-2-3-7-20-16/h2-7,10-12,24H,8-9H2,1H3,(H2,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKCRMIXDXTDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

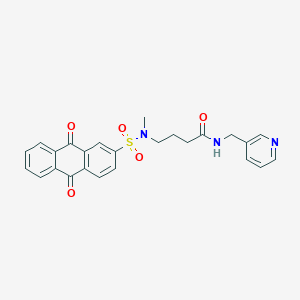

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2705129.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2705130.png)
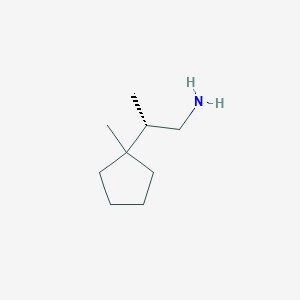


![3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705138.png)

